3-(3,3-difluorocyclohexyl)propan-1-amine
Description
3-(3,3-Difluorocyclohexyl)propan-1-amine is a fluorinated cyclohexyl-substituted primary amine with the molecular formula C₉H₁₇F₂N and a molecular weight of 177.24 g/mol. The compound features a cyclohexane ring substituted with two fluorine atoms at the 3,3-positions, linked to a three-carbon aliphatic amine chain.
Properties
CAS No. |
1700017-03-3 |
|---|---|
Molecular Formula |
C9H17F2N |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-difluorocyclohexyl)propan-1-amine typically involves the following steps:
Amination: The propyl chain is then introduced through a nucleophilic substitution reaction, where an appropriate amine source, such as ammonia or an amine derivative, reacts with a halogenated precursor.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3,3-Difluorocyclohexyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amines or alcohols.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties and target specificity.
Industry: In the industrial sector, 3-(3,3-difluorocyclohexyl)propan-1-amine can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3,3-difluorocyclohexyl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorine atoms in the compound can enhance its binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propan-1-amine Derivatives
Structural and Electronic Effects
- Fluorine Substituents: The difluorocyclohexyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., 3-cyclohexylpropan-1-amine) while introducing polar C-F bonds. Fluorine’s electronegativity may enhance metabolic stability and binding affinity in drug design .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenyl, indolyl) enable π-π stacking and charge-transfer interactions, as seen in 3,3-diphenylpropan-1-amine and 3-(7-fluoroindol-3-yl)propan-1-amine . In contrast, the cyclohexyl group in the target compound offers conformational rigidity and reduced polarity.
- Heterocyclic Moieties : Compounds like 3-(1H-imidazol-1-yl)propan-1-amine exhibit hydrogen-bonding and metal-coordination capabilities due to the imidazole ring, making them suitable for catalytic or ligand applications .
Physicochemical Properties
- Lipophilicity : The difluorocyclohexyl group confers moderate lipophilicity (predicted LogP ~2–3), intermediate between aromatic analogs (higher LogP for diphenylpropan-1-amine) and polar heterocycles (lower LogP for imidazolyl derivatives).
- Solubility: Fluorination typically reduces aqueous solubility compared to non-fluorinated analogs but improves membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
